molecular formula C22H27Cl2FN2O B12301012 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride CAS No. 27114-11-0

1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride

Cat. No.: B12301012
CAS No.: 27114-11-0
M. Wt: 425.4 g/mol
InChI Key: QIKOQLHSUDUZIY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a fluorophenyl group and a pyrazinoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride typically involves multi-step organic reactions. The process may include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Construction of the Pyrazinoquinoline Core: This step involves cyclization reactions, often using amines and aldehydes under acidic or basic conditions.

    Coupling of Intermediates: The final step involves coupling the fluorophenyl intermediate with the pyrazinoquinoline core, followed by purification and conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride
  • 1-(4-Bromophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride

Comparison

Compared to its analogs, 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride may exhibit unique properties such as:

  • Higher Reactivity : Due to the presence of the fluorine atom.
  • Different Biological Activity : Fluorine’s electronegativity can influence the compound’s interaction with biological targets.
  • Enhanced Stability : Fluorine can increase the compound’s resistance to metabolic degradation.

Properties

CAS No.

27114-11-0

Molecular Formula

C22H27Cl2FN2O

Molecular Weight

425.4 g/mol

IUPAC Name

4-(1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinolin-3-yl)-1-(4-fluorophenyl)butan-2-one;dihydrochloride

InChI

InChI=1S/C22H25FN2O.2ClH/c23-19-8-5-17(6-9-19)15-21(26)11-12-24-13-14-25-20(16-24)10-7-18-3-1-2-4-22(18)25;;/h1-6,8-9,20H,7,10-16H2;2*1H

InChI Key

QIKOQLHSUDUZIY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N3C1CN(CC3)CCC(=O)CC4=CC=C(C=C4)F.Cl.Cl

Origin of Product

United States

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